molecular formula C15H14N2O2S B11333177 3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11333177
M. Wt: 286.4 g/mol
InChI Key: LKOURBWSYXDKCQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with formamide or formamidine acetate . Another approach includes the use of substituted pyrimidine-5-carbaldehydes in condensation reactions followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 2-methoxyethyl and phenyl groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2O2S/c1-19-8-7-17-10-16-14-13(15(17)18)12(9-20-14)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

LKOURBWSYXDKCQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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